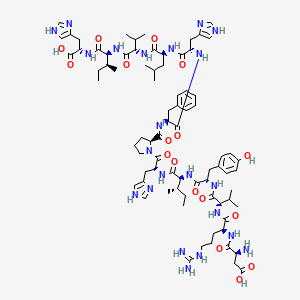
3-(Trifluoromethyl)azetidin-3-ol
Vue d'ensemble
Description
3-(Trifluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C4H6F3NO . It is used for research and development purposes . It has been identified as a hydrochloride .
Synthesis Analysis
The synthesis of azetidine derivatives, such as this compound, involves complex chemical reactions. One method involves the aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in an inert atmosphere at room temperature . Its molecular weight is 177.55 .Applications De Recherche Scientifique
Chemical and Molecular Structure Studies
- Crystal and Molecular Structure Analysis : The study of the crystal and molecular structure of related azetidine compounds, such as l-(Diphenylmethyl)azetidin-3-ol, provides insights into the spatial arrangement and conformational aspects of these molecules. This understanding is crucial for applications in materials science and pharmaceuticals (Ramakumar, Venkatesan, & Rao, 1977).
Synthesis and Applications in Organic Chemistry
Building Blocks in Organic Synthesis : Azetidine derivatives, including 3-Methylene-4-(trifluoromethyl)azetidin-2-ones, are utilized as novel building blocks in organic synthesis. They enable easy access to a variety of mono- and spirocyclic 4-CF3-β-lactams, which are important intermediates for synthesizing biologically relevant CF3-functionalized structures (Dao Thi et al., 2016).
Precursor for Trifluoromethyl-Containing Compounds : The synthesis and transformation of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones into various CF3-containing compounds demonstrate their versatility as precursors. These compounds are crucial for developing new pharmaceuticals and materials with specific chemical properties (Dao Thi et al., 2018).
Drug Design and Pharmaceutical Applications
Small-Ring Derivatives for Drug Design : The synthesis of 3-Aryl-3-sulfanyl azetidines from azetidine-3-ols highlights the potential of these small-ring derivatives in drug design. Their incorporation into drug discovery programs can lead to the development of novel therapeutic agents (Dubois et al., 2019).
Antimicrobial and Antitubercular Activities : Research on azetidine derivatives, such as trihydroxy benzamido azetidin-2-one derivatives, shows significant antimicrobial and antitubercular activities. This underscores the potential of azetidine-based compounds in developing new antibiotics and treatments for tuberculosis (Ilango & Arunkumar, 2011).
Novel Synthetic Methods and Transformations
- Gold-Catalyzed Synthesis : Innovative methods like gold-catalyzed intermolecular oxidation have been developed for the efficient synthesis of azetidin-3-ones from propargylic alcohols. These methods provide a more efficient pathway for producing these important heterocycles (Tan & Xiang, 2013).
Safety and Hazards
3-(Trifluoromethyl)azetidin-3-ol hydrochloride is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It may cause skin and eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using the substance only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3(9)1-8-2-3/h8-9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIONBCSUYRIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301418 | |
| Record name | 3-(Trifluoromethyl)-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848392-24-5 | |
| Record name | 3-(Trifluoromethyl)-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848392-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-3-azetidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)











![5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B3029902.png)
